ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid
Description
Introduction to ent-Kaurane Diterpenoids in Natural Product Research
ent-Kaurane diterpenoids are tetracyclic compounds characterized by a perhydrophenanthrene core fused to a cyclopentane ring. Their structural complexity arises from oxidative modifications, including hydroxylation, ketonization, and glycosylation, which enhance their biological activity and ecological utility. These compounds are predominantly isolated from plants of the genus Isodon (Lamiaceae) and ferns such as Pteris semipinnata (Pteridaceae), where they function as chemical defenses against herbivores and pathogens. The specific compound ent-6,9-dihydroxy-15-oxo-16-kauren-19-oic acid exemplifies the metabolic ingenuity of plants, combining multiple oxygen functionalities to optimize its ecological interactions.
Taxonomic Distribution of this compound in Plant Families
The distribution of This compound is remarkably restricted, with current evidence identifying it exclusively in the fern species Pteris semipinnata L. (Pteridaceae). This fern, native to subtropical regions such as Hong Kong and southern China, produces the compound in its aerial parts, particularly in fronds and rhizomes. Structural elucidation studies using NMR and X-ray crystallography confirm its presence as a secondary metabolite, often conjugated with a β-D-glucopyranosyl moiety to form derivatives like pterisolic acids A–F.
Table 1: Taxonomic Distribution of this compound
| Plant Family | Species | Plant Part | Geographic Distribution | Reference |
|---|---|---|---|---|
| Pteridaceae | Pteris semipinnata | Aerial parts | Subtropical Asia |
The limited taxonomic range contrasts with broader distributions of simpler ent-kaurane analogs, suggesting evolutionary specialization in Pteris. This specificity may reflect unique ecological pressures in its native habitats, such as high pathogen load or herbivore activity, driving the selection for complex oxygenation patterns.
Evolutionary Significance of Oxygenated ent-Kaurane Derivatives in Plant Defense Mechanisms
The oxygenation of This compound at positions C-6, C-9, and C-15 is critical to its role in plant defense. Biosynthetic studies in related ent-kauranes reveal that oxidative modifications occur early in the pathway, mediated by cytochrome P450 enzymes. These modifications enhance molecular polarity, facilitating interactions with cellular targets in herbivores or microbes. For example, the C-15 ketone group increases electrophilicity, enabling covalent binding to pathogen proteins, while the C-19 carboxylic acid moiety improves solubility for systemic distribution within plant tissues.
Table 2: Functional Roles of Oxygenation in this compound
| Oxygenation Position | Proposed Ecological Function | Mechanistic Basis |
|---|---|---|
| C-6 and C-9 hydroxyls | Antioxidant activity | Scavenging reactive oxygen species (ROS) |
| C-15 ketone | Pathogen protein inhibition | Electrophilic adduct formation |
| C-19 carboxylic acid | Tissue mobility and bioavailability | Enhanced aqueous solubility |
In Pteris semipinnata, the compound’s antifungal and antibacterial properties correlate with its ability to disrupt microbial membrane integrity and inhibit key enzymes like β-lactamases. Furthermore, its glucosylated derivatives exhibit delayed release kinetics, allowing sustained defense responses without autotoxicity. This evolutionary strategy mirrors findings in Isodon species, where oxygenation augments diterpenoid bioactivity against insect herbivores.
Properties
Molecular Formula |
C20H28O5 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(1S,3R,4S,5R,9R,10R,13S)-3,10-dihydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C20H28O5/c1-11-12-5-8-20(25)18(3)7-4-6-17(2,16(23)24)14(18)13(21)10-19(20,9-12)15(11)22/h12-14,21,25H,1,4-10H2,2-3H3,(H,23,24)/t12-,13+,14+,17+,18+,19+,20+/m0/s1 |
InChI Key |
UTVJJCFYCUPKOU-OHBBHMHRSA-N |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1[C@@H](C[C@]34[C@]2(CC[C@@H](C3)C(=C)C4=O)O)O)C)C(=O)O |
Canonical SMILES |
CC1(CCCC2(C1C(CC34C2(CCC(C3)C(=C)C4=O)O)O)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Oxidation and Hydroxylation
Oxidation of ent-Kaurenoic Acid:
- Method: Use of oxidizing agents such as meta-chloroperbenzoic acid (MCPBA) for epoxidation of double bonds, or hydroxylation via hydroxylating agents.
- Reaction Pathway: The double bond at C-16 is epoxidized, leading to derivatives like ent-kaur-16-en-19-oic acid epoxide, which can be further functionalized to introduce hydroxyl groups at positions 6 and 9.
-
- Achieved via microbial transformation or chemical hydroxylation using reagents like SeO₂.
- Example: SeO₂/EtOH system used to hydroxylate at specific positions, yielding 15α-hydroxy-ent-kaur-16-en-19-oic acid.
Functional Group Modifications
- Oxidation to Keto and Hydroxy Derivatives:
- Use of oxidizing agents such as PCC (pyridinium chlorochromate) or PDC (pyridinium dichromate) facilitates selective oxidation at the C-15 position, forming the 15-oxo group.
- Hydroxylation at C-6 and C-9 is performed via hydroxylating agents or microbial hydroxylation.
Rearrangement Reactions
- Superacid-promoted rearrangements using fluorosulfonic acid induce skeletal rearrangements, converting ent-kaurenoic acid into ent-atisane derivatives, which can be hydrolyzed back to the targeted compound through subsequent hydrolysis or reduction steps.
Microbial Transformation Techniques
Microbial transformation offers regio- and stereoselective hydroxylation, providing access to specific derivatives.
- Microorganisms Used: Rhizopus stolonifer has been employed to hydroxylate ent-kaur-16-en-19-oic acid at B, C, and D rings, producing hydroxylated derivatives such as 7β-hydroxy-ent-kaur-16-en-19-oic acid and 12α-hydroxy-ent-kaur-9(11),16-dien-19-oic acid (Table 1).
| Microorganism | Product | Reaction Type | Notes |
|---|---|---|---|
| Rhizopus stolonifer | 7β-hydroxy-ent-kaur-16-en-19-oic acid | Hydroxylation | Major product (~5%) |
| Rhizopus stolonifer | 12α-hydroxy-ent-kaur-9(11),16-dien-19-oic acid | Hydroxylation | Longer incubation (15 days) |
| Punnapayak et al. | Various hydroxylated derivatives | Microbial hydroxylation | Selectivity depends on microorganism and conditions |
Synthetic Pathways and Chemical Reactions
Epoxidation and Hydroxylation
Epoxidation: MCPBA converts the C-16 double bond into an epoxide, which can be opened under acidic or basic conditions to give dihydroxy derivatives at positions 6 and 9.
Hydroxylation: Selective hydroxylation at C-6 and C-9 is achieved via hydroxylating agents like SeO₂, which introduces hydroxyl groups with stereoselectivity.
Rearrangement and Derivatization
- Superacid-mediated rearrangements lead to formation of ent-atisane skeletons, which can be reverted or further functionalized to obtain the desired acid.
Semi-synthetic Derivatives
- Esterification and methylation of hydroxyl groups allows the synthesis of derivatives such as methyl 16S,17-oxo-ent-kauran-19-oate, which serve as intermediates for further modifications.
Data Table: Summary of Preparation Methods
| Method | Reagents | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Natural extraction | Organic solvents | Solvent extraction, chromatography | High purity from natural sources | Low yield, seasonal variability |
| Chemical oxidation | MCPBA, PCC, PDC | Epoxidation, oxidation | Precise functionalization | Requires purification steps |
| Microbial hydroxylation | Rhizopus stolonifer | Regioselective hydroxylation | Stereoselectivity, environmentally friendly | Longer reaction times, scale-up challenges |
| Chemical rearrangement | Fluorosulfonic acid | Skeletal rearrangement | Access to diverse skeletons | Harsh conditions, side reactions |
Chemical Reactions Analysis
Types of Reactions: : ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions .
Major Products: : The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, which can be further utilized in different scientific applications .
Scientific Research Applications
Chemistry: : In chemistry, ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid is used as a precursor for the synthesis of other complex molecules .
Biology: : In biological research, this compound is studied for its potential effects on cellular processes and its role in various biochemical pathways .
Medicine: : In medicine, this compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: : In the industrial sector, this compound is used in the development of new materials and as a chemical intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid involves its interaction with specific molecular targets and pathways within cells. It is known to exert its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Kaurane Diterpenoids
Kaurane diterpenoids share a common tetracyclic scaffold but differ in substituent patterns, oxidation states, and stereochemistry, leading to distinct physicochemical and biological properties. Below is a detailed comparison:
Substitution Patterns and Oxidation States
ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid
- Substituents :
- Hydroxyl groups at C6 and C8.
- Ketone at C13.
- Carboxylic acid at C19.
- Source : Pteris semipinnata .
3α-Angeloyloxy-9β-hydroxy-ent-kaur-16-en-19-oic acid
- Substituents :
- Angeloyloxy ester at C3.
- Hydroxyl group at C9.
- Double bond at C14.
- Comparison : The angeloyloxy ester increases lipophilicity, while the absence of a C15 ketone and C6 hydroxyl reduces polarity.
ent-16α,17-Dihydroxy-19-kauranoic acid
- Substituents :
- Hydroxyl groups at C16 and C15.
- Carboxylic acid at C19.
- Source: Helianthus spp. and Annona squamosa .
- Comparison : The hydroxylation at C16 and C17 alters the molecule’s interaction with biological targets compared to the C6/C9 hydroxylation in the target compound.
ent-11α-Hydroxy-16-kauren-15-one
- Substituents :
- Hydroxyl group at C11.
- Ketone at C15.
- Source: Not specified .
Glycosylated Derivatives
Glycosylation modifies solubility and bioactivity. Key derivatives of this compound include:
- This compound beta-D-glucopyranosyl ester (CAS: 81263-98-1): A glucoside conjugate with improved aqueous solubility. Used in studies on signal inhibition and pharmacological activity .
- ent-6,11-Dihydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester (CAS: 81263-97-0): Differs in hydroxylation at C11 instead of C9, altering receptor binding affinity .
Biological Activity
Ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid is a naturally occurring diterpenoid derived from the plant Pteris semipinnata. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C20H28O5
- Molecular Weight : 348.4 g/mol
- Structure : Characterized by hydroxyl and carbonyl functional groups, which contribute to its reactivity and biological activity.
1. Antioxidant Properties
This compound exhibits significant antioxidant activity. It is capable of scavenging free radicals, which can help mitigate oxidative stress in biological systems. This property is essential for protecting cells from damage caused by reactive oxygen species (ROS) .
2. Anti-inflammatory Effects
Research indicates that this compound may reduce inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . The anti-inflammatory potential makes it a candidate for treating conditions characterized by chronic inflammation.
3. Anticancer Activity
Several studies have highlighted the anticancer effects of this compound. It has shown promise in inhibiting the proliferation of cancer cells in vitro and in vivo. The compound's mechanism appears to involve the induction of apoptosis through the activation of caspase signaling pathways .
Study on Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell growth and induced apoptosis in colorectal carcinoma cells. The findings suggest that the compound's structural features are critical for its anticancer activity .
In Vivo Studies
In vivo studies using animal models have shown that this compound can significantly reduce tumor size and improve survival rates in treated subjects compared to controls .
Structure–Activity Relationship
The biological activity of this compound can be attributed to specific structural moieties:
| Moiety | Function |
|---|---|
| Hydroxyl groups at positions 6 and 9 | Enhance antioxidant and anti-inflammatory activities |
| Carbonyl group at position 15 | Important for anticancer effects |
| Alkene group at position 16 | Increases apoptotic activity |
Q & A
Q. What is the biosynthetic pathway of ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid in plants, and what enzymes are involved?
Methodological Answer: The compound is synthesized via the oxidation of ent-kaurenoic acid by the cytochrome P-450 enzyme CYP88A3 (KAO1). This enzyme catalyzes three successive oxidations, including hydroxylation at C-6 and C-9 positions, leading to the formation of gibberellin precursors. Isotopic labeling (e.g., -tracer studies) and enzyme activity assays using recombinant CYP88A3 in heterologous systems (e.g., yeast) are standard methods to validate this pathway .
Q. What spectroscopic techniques are recommended for structural characterization of this compound and its derivatives?
Methodological Answer: Nuclear Magnetic Resonance (NMR; , ) and High-Resolution Mass Spectrometry (HRMS) are critical for elucidating the hydroxyl and ketone functional groups. For example, the molecular formula and key NMR shifts (e.g., δ 1.25 ppm for methyl groups) are used to confirm the diterpenoid skeleton. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. How can researchers ensure the purity of this compound for in vitro bioactivity assays?
Methodological Answer: High-Performance Liquid Chromatography (HPLC) with UV/Vis or evaporative light scattering detection (ELSD) is recommended. Purity thresholds (>95%) should align with journal standards (e.g., Beilstein Journal of Organic Chemistry), and retention times should match authenticated reference standards. Reproducibility requires detailed documentation of solvent gradients and column specifications .
Advanced Research Questions
Q. How do genetic variations in CYP88A3 affect the catalytic efficiency of this compound biosynthesis?
Methodological Answer: Site-directed mutagenesis and kinetic assays (e.g., , ) can identify residues critical for hydroxylation. For instance, substitutions in the heme-binding domain (e.g., Cys-470) disrupt enzyme activity. Comparative studies across plant species (e.g., Cucurbita maxima vs. Arabidopsis) reveal evolutionary adaptations in substrate specificity .
Q. What strategies resolve discrepancies in reported bioactivity data for this compound derivatives?
Methodological Answer: Contradictions in IC values (e.g., anti-inflammatory vs. cytotoxic effects) may arise from assay conditions (e.g., cell line variability, solvent effects). Meta-analyses should standardize protocols (e.g., MTT assay for cytotoxicity) and validate results using orthogonal methods (e.g., flow cytometry for apoptosis). Cross-referencing with structurally similar compounds (e.g., ent-6,11-dihydroxy derivatives) can clarify structure-activity relationships .
Q. How can researchers optimize the synthesis of this compound β-D-glucopyranosyl ester for metabolic studies?
Methodological Answer: Enzymatic glycosylation using UDP-glucosyltransferases (UGTs) is preferred for regioselectivity. Reaction optimization includes pH control (6.5–7.5) and co-factor supplementation (e.g., Mg). LC-MS/MS monitors reaction progress, while -NMR confirms β-anomeric configuration (J = 7–8 Hz for glucopyranosyl protons) .
Q. What computational approaches predict the interaction of this compound with plant hormone receptors?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model binding to gibberellin receptors (GID1). Key parameters include binding free energy (ΔG) and hydrogen-bond interactions with conserved residues (e.g., Asp-242). Validation requires in vitro binding assays (e.g., surface plasmon resonance) .
Data Analysis and Reproducibility
Q. How should researchers address inconsistencies in NMR data for this compound across studies?
Methodological Answer: Discrepancies in chemical shifts (e.g., δ 2.1–2.3 ppm for ketone protons) may stem from solvent effects (CDOD vs. DMSO-) or pH variations. Cross-validation with authentic standards and adherence to IUPAC guidelines for reporting NMR data (e.g., referencing to TMS) ensure comparability. Collaborative databases (e.g., PubChem) provide reference spectra .
Q. What statistical methods are appropriate for analyzing dose-response relationships in bioactivity studies?
Methodological Answer: Nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) calculate EC values. Outliers are identified via Grubbs' test, and confidence intervals (95%) assess precision. For multi-experiment data, mixed-effects models account for batch variability .
Table: Key Derivatives and Structural Features
| Compound Name | Molecular Formula | CAS Number | Key Functional Groups |
|---|---|---|---|
| ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid | 81264-00-8 | 6α-OH, 9α-OH, 15-keto | |
| β-D-glucopyranosyl ester derivative | 81263-98-1 | C-19 glucosylation, β-anomer | |
| ent-6,11-Dihydroxy-15-oxo derivative | 81263-97-0 | 6α-OH, 11α-OH, 15-keto |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
